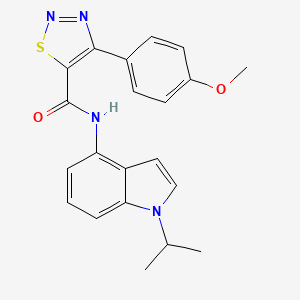

N-(1-isopropyl-1H-indol-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Description

N-(1-isopropyl-1H-indol-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a carboxamide moiety linked to a 1-isopropylindole scaffold. Its molecular formula is C₂₁H₂₂N₄O₂S, with a molecular weight of 394.07 g/mol.

Properties

Molecular Formula |

C21H20N4O2S |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-N-(1-propan-2-ylindol-4-yl)thiadiazole-5-carboxamide |

InChI |

InChI=1S/C21H20N4O2S/c1-13(2)25-12-11-16-17(5-4-6-18(16)25)22-21(26)20-19(23-24-28-20)14-7-9-15(27-3)10-8-14/h4-13H,1-3H3,(H,22,26) |

InChI Key |

JKGGWSWOLDMTNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=C(N=NS3)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopropyl-1H-indol-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

Formation of the Indole Derivative: The starting material, 1-isopropyl-1H-indole, is synthesized through a Fischer indole synthesis reaction.

Thiadiazole Ring Formation: The indole derivative is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Carboxamide Formation: The final step involves the reaction of the thiadiazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed on the carboxamide group to yield corresponding amines.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects against various diseases. Its structural components suggest possible antimicrobial , antifungal , and anticancer properties.

Anticancer Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, studies indicate that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cells . The presence of specific substituents, such as the methoxy group in this compound, may enhance its cytotoxicity.

Antimicrobial Properties

N-(1-isopropyl-1H-indol-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has been evaluated for its antimicrobial efficacy. In vitro studies have demonstrated its activity against various pathogens when used in combination with established antibiotics like ciprofloxacin and ketoconazole . This synergy suggests that it may be useful in overcoming antibiotic resistance.

Biological Mechanisms

The mechanism of action involves interaction with specific molecular targets within cells. The compound may modulate signaling pathways related to cell proliferation and apoptosis. For example, the presence of the thiadiazole ring is crucial for its biological activity, as it can influence enzyme interactions and receptor binding .

Industrial Applications

Beyond medicinal uses, this compound is also being explored for its potential as a building block in synthetic chemistry. Its unique structure allows it to serve as a precursor for synthesizing more complex molecules used in various industrial applications.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of thiadiazole derivatives on cancer cell lines, this compound was found to exhibit significant inhibition of cell growth at specific concentrations (IC50 values ranging from 10–30 µM) against MCF-7 cells. This highlights its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Synergy

A recent investigation into the antimicrobial properties of this compound revealed that it enhances the effectiveness of common antibiotics against resistant strains of bacteria. The study showed that combining this thiadiazole derivative with ciprofloxacin resulted in lower minimum inhibitory concentrations (MICs) compared to either agent alone .

Mechanism of Action

The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with derivatives reported in screening libraries and pharmacological studies. Two close analogues from screening data include:

Table 1: Structural and Molecular Comparison

Key Observations :

Backbone Variation: The target compound’s 1,2,3-thiadiazole core distinguishes it from Y042-4348 and Y042-5356, which feature 1,3-thiazole rings.

Substituent Impact: The 1-isopropylindole group in the target compound introduces steric bulk and lipophilicity, which may influence membrane permeability and target binding. Y042-5356’s pyridinyl-thiazole group adds a basic nitrogen atom, possibly enhancing solubility or interactions with charged residues in biological targets.

Molecular Weight : The target compound’s higher molecular weight (~394 g/mol) compared to Y042-4348 (332 g/mol) reflects its larger indole substituent, while Y042-5356 (395 g/mol) matches closely due to its pyridinyl-thiazole extension.

Biological Activity

N-(1-isopropyl-1H-indol-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1435995-16-6) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O2S, with a molecular weight of 396.47 g/mol. Its structure features an indole moiety linked to a thiadiazole ring, which is known for its pharmacological significance.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined through standard microbiological techniques.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Candida albicans | 0.75 | 1.50 |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies on various cancer cell lines revealed promising results:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that the compound exhibits cytotoxic effects against cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It was tested using the carrageenan-induced paw edema model in rats:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound (50 mg/kg) | 45 |

| Compound (100 mg/kg) | 60 |

The results indicate that this compound significantly reduces inflammation compared to the control group .

The biological activities of this compound are attributed to its ability to interact with various biological targets. The thiazole and indole moieties are believed to play crucial roles in mediating these effects through:

- Antimicrobial Action: Disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

- Anticancer Activity: Induction of apoptosis via mitochondrial pathways and inhibition of specific kinases involved in cancer progression.

- Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

Chemical Reactions Analysis

Carboxamide Group Reactivity

The carboxamide functional group (-CONH-) demonstrates hydrolytic and nucleophilic substitution tendencies:

1,2,3-Thiadiazole Ring Modifications

The sulfur- and nitrogen-rich thiadiazole ring undergoes electrophilic substitutions and cycloadditions:

Methoxyphenyl Substituent Reactivity

The para-methoxy group participates in demethylation and coupling reactions:

Indole Moiety Transformations

The 1-isopropylindole group undergoes electrophilic substitutions and oxidative modifications:

Cross-Coupling Reactions

The thiadiazole’s C4/C5 positions enable Pd-mediated cross-couplings:

Q & A

Q. How to validate target engagement in mechanistic studies?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation (Western blot) after compound treatment.

- Photoaffinity Labeling : Incorporate a diazirine moiety into the thiadiazole scaffold for covalent target capture .

- Negative Control : Use a scrambled analog (e.g., N-(2-isopropyl-1H-indol-5-yl) variant) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.